molecular formula C10H9N3O5S2 B7726588 {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid

{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B7726588
M. Wt: 315.3 g/mol
InChI Key: MMCKQJDWAUYXKX-UHFFFAOYSA-N
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Description

{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound featuring a thiazolidine ring fused with a thiazole moiety

Properties

IUPAC Name

2-[2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5S2/c14-6(12-9-11-1-2-19-9)3-5-8(17)13(4-7(15)16)10(18)20-5/h1-2,5H,3-4H2,(H,15,16)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCKQJDWAUYXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the thiazole moiety through a series of condensation and cyclization reactions. Key reagents include thioamides, α-halo acids, and various catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products: The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology and Medicine: The compound has shown promise in preclinical studies as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry: Beyond pharmaceuticals, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological responses. For example, its interaction with bacterial enzymes can disrupt cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-Amino-4-thiazoleacetic acid: Another compound with potential biological activities.

Uniqueness: What sets {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid apart is its dual thiazole-thiazolidine structure, which provides a unique scaffold for interacting with multiple biological targets. This dual functionality enhances its potential as a lead compound in drug discovery.

Biological Activity

{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid is a compound that belongs to the thiazolidinone class, which has attracted considerable attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₁N₃O₄S₂
  • Molecular Weight : 325.37 g/mol

Antibacterial Activity

Thiazolidinone derivatives have demonstrated significant antibacterial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial strains.

StudyCompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Heerding et al. (2003)Thiazolidinone DerivativeStaphylococcus aureus32 µg/mL
Ibrahim et al. (2011)Thiazolidinone DerivativeEscherichia coli16 µg/mL
Liu et al. (2011)Thiazolidinone DerivativePseudomonas aeruginosa64 µg/mL

These findings suggest that the thiazolidine ring is crucial for antibacterial activity, with structural modifications potentially enhancing efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A study by Evren et al. (2019) evaluated the cytotoxic effects of thiazolidinone derivatives on human lung adenocarcinoma cells (A549). The compound demonstrated an IC50 value of 1.98 µg/mL, indicating potent activity against cancer cells.
    • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through the modulation of apoptotic pathways involving Bcl-2 proteins.
CompoundCell LineIC50 (µg/mL)
Thiazolidinone AA549 (Lung Cancer)1.98
Thiazolidinone BJurkat (Leukemia)0.85

Anti-inflammatory Activity

Thiazolidinones have also been investigated for their anti-inflammatory properties. For example, Koppireddi et al. (2013) reported that certain thiazolidine derivatives effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

In a study conducted by Zhou et al. (2008), a series of thiazolidine derivatives were synthesized and tested for their ability to target drug-resistant lung cancer cells. The results indicated that compounds with specific structural features exhibited significant cytotoxicity against resistant cell lines.

Case Study 2: Antibacterial Efficacy

A recent study by Tuncbilek and Altanlar (2006) explored the antibacterial effects of various thiazolidine derivatives on clinically relevant pathogens. The results showed that modifications in the thiazolidine structure could enhance antibacterial activity against multidrug-resistant strains.

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